5-Difluoromethyl-2,4-dimethylanisole
Overview
Description
5-Difluoromethyl-2,4-dimethylanisole is an organic compound with the chemical formula C10H12F2O. It is known for its unique chemical and physical properties, making it a valuable reagent in various scientific experiments and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various difluoromethylation processes, including electrophilic, nucleophilic, radical, and cross-coupling methods . One common approach is the reaction of 2,4-dimethylanisole with difluoromethylating agents under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production of 5-Difluoromethyl-2,4-dimethylanisole often involves large-scale difluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques and equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Difluoromethyl-2,4-dimethylanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenols, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
5-Difluoromethyl-2,4-dimethylanisole is utilized in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Difluoromethyl-2,4-dimethylanisole involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to act as a hydrogen-bond donor, influencing its reactivity and interactions with other molecules . This property is particularly important in pharmaceutical applications, where the compound’s interactions with biological targets can lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Difluoromethyl)-5-methoxy-2,4-dimethylbenzene
- 3,5-Difluoro-2,4,6-trinitroanisole
Uniqueness
Compared to similar compounds, 5-Difluoromethyl-2,4-dimethylanisole stands out due to its specific difluoromethylation pattern, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring precise reactivity and stability .
Properties
IUPAC Name |
1-(difluoromethyl)-5-methoxy-2,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-6-4-7(2)9(13-3)5-8(6)10(11)12/h4-5,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAUAQAMNZYZQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)F)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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